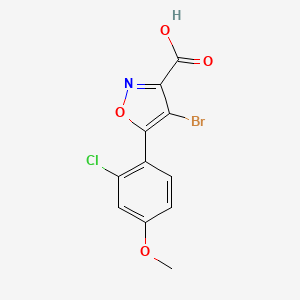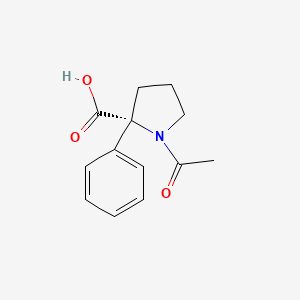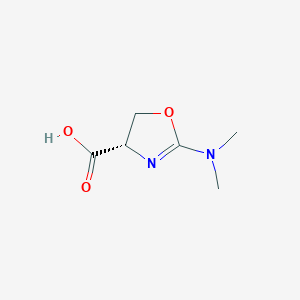![molecular formula C38H34N2O2P2 B12865412 (R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12865412.png)
(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes, particularly in the synthesis of enantioselective compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between 6,6’-dimethoxy-2-bromobiphenyl and phenylboronic acid.
Introduction of Phosphine Groups: The diphenylphosphanyl groups are introduced via a reaction with chlorodiphenylphosphine in the presence of a base such as triethylamine.
Formation of the Diamine:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The phosphine groups can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorodiphenylphosphine, triethylamine.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Applications De Recherche Scientifique
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is extensively used in scientific research due to its versatility and effectiveness in catalysis:
Chemistry: It is used as a chiral ligand in asymmetric hydrogenation, hydroformylation, and Heck reactions, facilitating the synthesis of enantioselective compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring high enantioselectivity.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products requiring precise catalytic processes.
Mécanisme D'action
The mechanism by which ®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine exerts its effects involves the formation of stable complexes with transition metals. These complexes act as catalysts in various reactions, facilitating the formation of enantioselective products. The molecular targets include transition metal centers, and the pathways involve coordination chemistry and catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine: The enantiomer of the compound, used in similar catalytic processes but with opposite chirality.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another widely used chiral diphosphine ligand with a different backbone structure.
1,2-Bis(diphenylphosphino)ethane (DPPE): A simpler diphosphine ligand used in various catalytic processes.
Uniqueness
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is unique due to its specific chiral environment and the presence of methoxy groups, which enhance its solubility and reactivity in certain catalytic processes. Its ability to form highly stable complexes with transition metals makes it particularly valuable in asymmetric catalysis.
Propriétés
Formule moléculaire |
C38H34N2O2P2 |
|---|---|
Poids moléculaire |
612.6 g/mol |
Nom IUPAC |
N-diphenylphosphanyl-2-[2-(diphenylphosphanylamino)-6-methoxyphenyl]-3-methoxyaniline |
InChI |
InChI=1S/C38H34N2O2P2/c1-41-35-27-15-25-33(39-43(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(35)38-34(26-16-28-36(38)42-2)40-44(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28,39-40H,1-2H3 |
Clé InChI |
FXWIYEOIADWJET-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)NP(C3=CC=CC=C3)C4=CC=CC=C4)NP(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865331.png)






![6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12865368.png)

![tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12865381.png)
![8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12865385.png)
![5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one](/img/structure/B12865398.png)
![3-(tert-Butyl) 9-ethyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B12865404.png)

